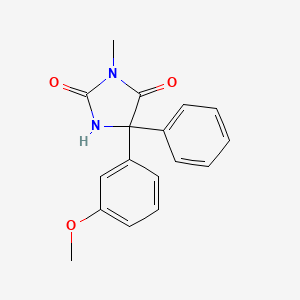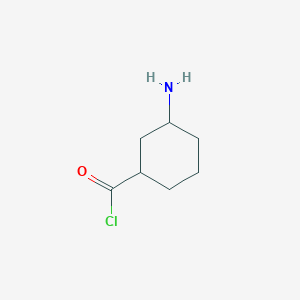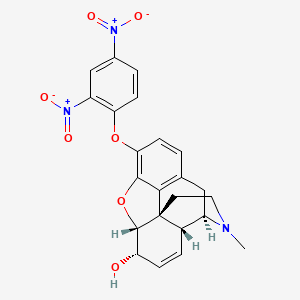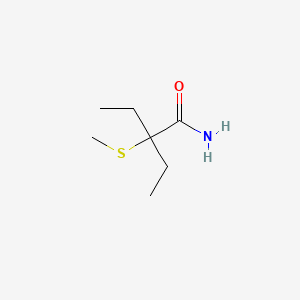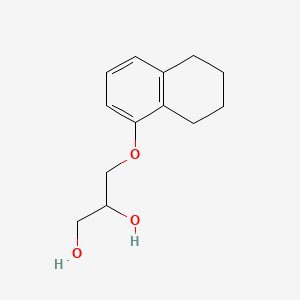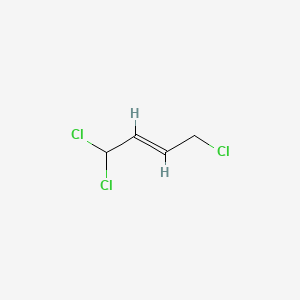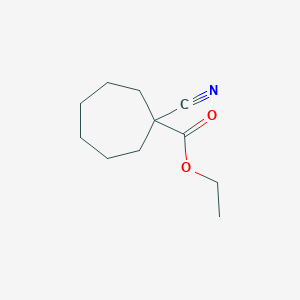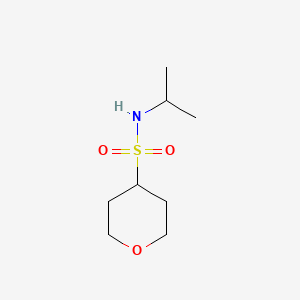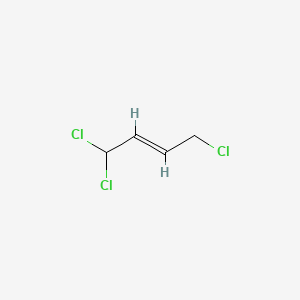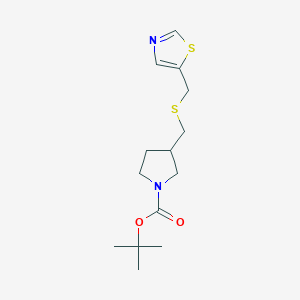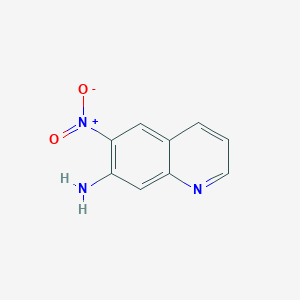
7-Amino-6-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-6-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and nitro groups in this compound makes it a versatile compound with significant potential in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Skraup Reaction: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Skraup reaction.
Nitration and Amination: Another approach involves the nitration of 7-chloroquinoline followed by the replacement of the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, hydrazine hydrate, Raney nickel.
Substitution: Hydroxylamine, sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7,6-Diaminoquinoline.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Amino-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Amino-6-nitroquinoline largely depends on its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
7-Aminoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 7-Amino-6-nitroquinoline is unique due to the presence of both amino and nitro groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
Propiedades
Número CAS |
58416-33-4 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
6-nitroquinolin-7-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2 |
Clave InChI |
GISRRVYOALQQFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


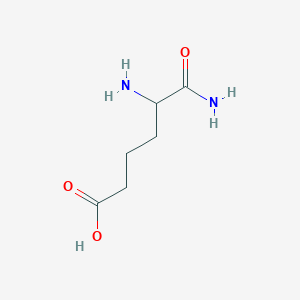
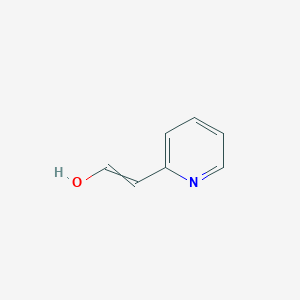
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
